Modulation of Carboxylic Acid Acidity by the -OCF3 Substituent
The predicted acid dissociation constant (pKa) for 2-amino-5-(trifluoromethoxy)benzoic acid is 4.56 ± 0.10. This value is significantly lower than that of the unsubstituted parent scaffold, 2-aminobenzoic acid (anthranilic acid), which has a reported pKa of 4.95 . This ~0.4 log unit decrease in pKa (representing a roughly 2.5-fold increase in acidity) is attributable to the electron-withdrawing effect of the para-trifluoromethoxy group. This difference in acidity influences the compound's ionization state at physiological pH (7.4) [1].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 4.56 ± 0.10 (Predicted) |
| Comparator Or Baseline | 2-Aminobenzoic acid (Anthranilic acid): pKa = 4.95 (Experimental) |
| Quantified Difference | ΔpKa ≈ -0.39 |
| Conditions | Theoretical calculation for target compound; experimental literature value for comparator. |
Why This Matters
A lower pKa results in a higher proportion of the carboxylate anion at physiological pH, which can alter solubility, reduce passive membrane permeability, and affect binding to positively charged residues in a biological target's active site.
- [1] ChemBase. (n.d.). 2-amino-5-(trifluoromethoxy)benzoic acid. ChemBase ID: 94591. View Source
